Cas no 343564-38-5 (4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol)

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol is a protected phenol derivative featuring a bromo substituent and two chloro groups on the aromatic ring, along with a tert-butyldimethylsilyl (TBS) ether protecting group. This compound is particularly useful in synthetic organic chemistry, where the TBS group provides stability under basic and nucleophilic conditions while allowing selective deprotection under mild acidic conditions. The presence of halogen substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its structural features make it a versatile intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical synthesis. The compound is typically handled under inert conditions to preserve its integrity.
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol structure
343564-38-5 structure
Product Name:4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
CAS No:343564-38-5
MF:C12H17BrCl2OSi
MW:356.15828204155
MDL:MFCD11855951
CID:852813
PubChem ID:22313824
Update Time:2025-09-28

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol Chemical and Physical Properties

Names and Identifiers

    • (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane
    • (4-Bromo-2,6-dichlorophenoxy)-(tert-butyl)dimethylsilane
    • 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
    • (4-bromo-2,6-dichlorophenoxy)-tert-butyl-dimethylsilane
    • 4-BROMO-2,6-DICHLOROPHENOXY(TERT-BUTYL)DIMETHYLSILANE
    • CS-0211326
    • AKOS015835510
    • 4-Bromo-O-(tert-butyldimethylsilyl)-2,6-dichlorophenol
    • BS-23233
    • EN300-7361644
    • 343564-38-5
    • SCHEMBL6314664
    • DTXSID50624654
    • KNKUFFVFNKGIDT-UHFFFAOYSA-N
    • MFCD11855951
    • MDL: MFCD11855951
    • Inchi: 1S/C12H17BrCl2OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3
    • InChI Key: KNKUFFVFNKGIDT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)Cl)O[Si](C)(C)C(C)(C)C)Cl

Computed Properties

  • Exact Mass: 353.96100
  • Monoisotopic Mass: 353.96091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 339.2±42.0 °C at 760 mmHg
  • Flash Point: 158.9±27.9 °C
  • PSA: 9.23000
  • LogP: 6.13990
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol Security Information

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B680095-100mg
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
343564-38-5
100mg
$ 64.00 2023-04-18
TRC
B680095-250mg
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
343564-38-5
250mg
$ 75.00 2023-04-18
TRC
B680095-500mg
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
343564-38-5
500mg
$ 87.00 2023-04-18
TRC
B680095-1g
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
343564-38-5
1g
$ 98.00 2023-04-18
Fluorochem
218749-1g
4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane
343564-38-5 95%
1g
£100.00 2022-03-01
Fluorochem
218749-5g
4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane
343564-38-5 95%
5g
£300.00 2022-03-01
Fluorochem
218749-25g
4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane
343564-38-5 95%
25g
£976.00 2022-03-01
abcr
AB273360-1 g
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol; 98%
343564-38-5
1 g
€178.00 2023-07-20
abcr
AB273360-5 g
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol; 98%
343564-38-5
5 g
€450.00 2023-07-20
abcr
AB273360-1g
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol, 98%; .
343564-38-5 98%
1g
€178.00 2025-02-16

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol Suppliers

Amadis Chemical Company Limited
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(CAS:343564-38-5)4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
Order Number:A1157669
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:40
Price ($):207.0
Email:sales@amadischem.com

Additional information on 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol

Professional Introduction to Compound with CAS No. 343564-38-5 and Product Name: 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol

The compound with the CAS number 343564-38-5 and the product name 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various chemical and biological processes. The presence of both bromine and chloro substituents, combined with the protective silyl group, makes it a versatile intermediate for further functionalization, which is crucial for developing novel therapeutic agents.

In recent years, the demand for specialized intermediates in drug discovery has surged, driven by the need for more efficient and selective synthetic routes. The compound 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol stands out as a valuable building block in this context. Its molecular structure allows for easy modification at multiple sites, enabling chemists to tailor its properties for specific applications. This flexibility is particularly important in medicinal chemistry, where precise control over molecular structure is essential for achieving desired pharmacological effects.

The bromo and chloro substituents on the aromatic ring provide reactive sites that can be selectively modified using a variety of coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular frameworks, which are often required for the development of new drugs. Additionally, the tert-butyldimethylsilyl (TBS) silyl group serves as an excellent protecting group for hydroxyl functionalities. This protection is crucial in multi-step syntheses where hydroxyl groups need to be introduced or removed at different stages without interference from other reactive moieties.

Recent advancements in synthetic methodologies have highlighted the importance of protecting groups in facilitating efficient synthetic routes. The use of TBS silyl ethers has become particularly popular due to their stability under a wide range of reaction conditions while being easily removable under mild acidic or basic conditions. This characteristic makes 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol an ideal candidate for applications where selective protection and deprotection are required.

The compound's utility extends beyond pharmaceutical applications. It has also shown promise in materials science, particularly in the synthesis of organic electronic materials such as OLEDs (Organic Light Emitting Diodes) and semiconductors. The ability to functionalize the aromatic ring at multiple positions allows for the design of molecules with tailored electronic properties. These properties are critical for optimizing device performance in electronic applications.

One of the most intriguing aspects of this compound is its potential role in developing novel antiviral and anticancer agents. The structural motifs present in 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol are reminiscent of several known bioactive molecules that have demonstrated efficacy against various diseases. By leveraging its reactivity and structural features, researchers can explore new chemical spaces that may lead to the discovery of next-generation therapeutics.

The synthesis of this compound involves a series of well-established organic transformations that highlight its accessibility despite its complexity. The initial steps typically involve bromination and chlorination of a precursor aromatic ring, followed by silylation to introduce the protecting group. These steps can be optimized to ensure high yields and purity, making it suitable for industrial-scale production.

In conclusion, 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol represents a significant asset in modern synthetic chemistry. Its unique structural features and reactivity make it a valuable intermediate for various applications, particularly in pharmaceutical research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of drug discovery and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:343564-38-5)4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
A1157669
Purity:99%
Quantity:5g
Price ($):207.0
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